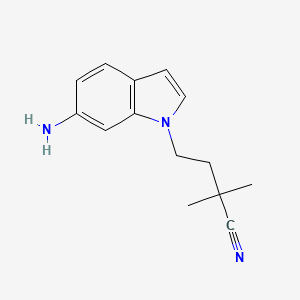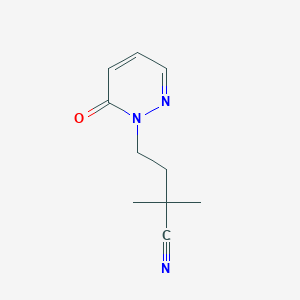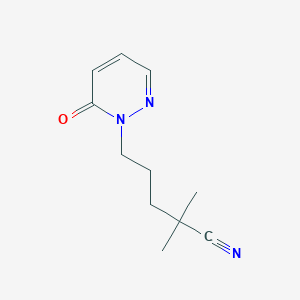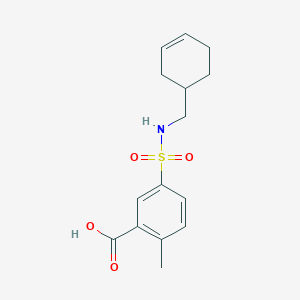![molecular formula C12H13NOS2 B7589845 N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide, also known as DMTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTC is a thiophene derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has also been found to inhibit cell proliferation by arresting cells in the G0/G1 phase of the cell cycle. Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to modulate immune responses by increasing the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).
实验室实验的优点和局限性
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide is also stable under various conditions, making it suitable for long-term storage. However, N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has some limitations, including its relatively low yield during synthesis and its limited availability.
未来方向
For the research on N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide include the investigation of its potential use as a therapeutic agent for various diseases, the optimization of its synthesis method, and the exploration of its mechanism of action.
合成方法
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with 4,5-dimethylthiophen-2-ylmethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Other methods include the reaction of 2-thiophenecarboxylic acid with 4,5-dimethylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The yield of N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide using these methods ranges from 50-80%.
科学研究应用
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been found to exhibit various scientific research applications, including its potential use as an anticancer agent, anti-inflammatory agent, and antioxidant. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage.
属性
IUPAC Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-8-6-10(16-9(8)2)7-13-12(14)11-4-3-5-15-11/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKYXYQLPVWHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CNC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)
![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)

![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)


![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
